Technical Whitepaper: 1-Butylpiperazine-2,5-dione in Advanced Scaffold Design
Technical Whitepaper: 1-Butylpiperazine-2,5-dione in Advanced Scaffold Design
Executive Summary
In the landscape of modern drug discovery, the 2,5-diketopiperazine (DKP) ring has emerged as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets. 1-Butylpiperazine-2,5-dione (CAS: 16350-85-9) represents a specifically functionalized DKP derivative where the N1 position is mono-alkylated with a butyl chain [1]. This strategic substitution disrupts the symmetry of the classic DKP ring, modulating its hydrogen-bonding network and significantly enhancing lipophilicity. This whitepaper provides an in-depth technical analysis of the structural chemistry, physical properties, and validated synthetic methodologies for 1-butylpiperazine-2,5-dione, serving as a comprehensive guide for medicinal chemists and drug development professionals.
Structural Chemistry & Physicochemical Profiling
The core of 1-butylpiperazine-2,5-dione is a six-membered cyclic dipeptide ring constrained in a cis-amide conformation. The unsubstituted N4 position acts as a hydrogen bond donor, while the two carbonyl oxygens serve as hydrogen bond acceptors. The addition of the N1-butyl group serves a dual purpose: it acts as a hydrophobic vector to interact with lipophilic binding pockets and improves the overall membrane permeability of the molecule by masking one of the polar amide protons [2].
Quantitative Physical Properties
The following table summarizes the foundational physicochemical data required for formulation and synthetic planning[3, 4, 5].
| Property | Value | Analytical Significance |
| Chemical Name | 1-Butylpiperazine-2,5-dione | Standard IUPAC nomenclature. |
| CAS Registry Number | 16350-85-9 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₁₄N₂O₂ | Determines exact mass for high-res MS. |
| Molecular Weight | 170.21 g/mol | Optimal low MW for lead optimization (Rule of 5). |
| Melting Point | 176 - 177 °C | Indicates high crystalline lattice stability. |
| Boiling Point (Predicted) | 410.4 ± 38.0 °C | Relevant for thermal degradation studies. |
| Density (Predicted) | 1.083 ± 0.06 g/cm³ | Crucial for solvent extraction and phase separation. |
| InChI Key | GHXVGVFQOFBEOP-UHFFFAOYSA-N | Database cross-referencing. |
Mechanistic Synthesis & Experimental Protocols
The synthesis of mono-N-alkylated DKPs requires precise control over sequential amidation reactions to prevent unwanted di-alkylation or premature hydrolysis [6]. The most robust and scalable approach involves the stepwise chloroacetylation of an N-alkyl amino acid ester, followed by ammonolysis and thermodynamic cyclization [7, 8].
Figure 1: Stepwise synthesis of 1-butylpiperazine-2,5-dione via chloroacetylation and cyclization.
Protocol 1: Synthesis of N-Chloroacetyl-N-butylglycine Ethyl Ester
Objective: Regioselective acylation of the secondary amine.
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Preparation: Dissolve 1.0 equivalent of N-butylglycine ethyl ester in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Base Addition: Add 1.5 equivalents of triethylamine (TEA).
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Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine which would halt the reaction.
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Acylation: Cool the reaction mixture to 0 °C using an ice bath. Introduce 1.1 equivalents of chloroacetyl chloride dropwise over 30 minutes.
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Causality: Chloroacetyl chloride is highly electrophilic. The 0 °C environment controls the exothermic nature of the reaction, suppressing the formation of degradation byproducts and preserving the integrity of the aliphatic chloride for the subsequent step.
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Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo.
Protocol 2: Ammonolysis and Thermodynamic Cyclization
Objective: Conversion of the aliphatic chloride to a primary amine followed by ring closure.
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Amination: Dissolve the crude N-chloroacetyl-N-butylglycine ethyl ester in a 7N solution of ammonia in methanol (NH₃/MeOH). Stir at room temperature for 12 hours.
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Causality: The high concentration of ammonia drives an Sₙ2 nucleophilic substitution, displacing the chloride ion to form the primary amine intermediate (N-glycyl-N-butylglycine ethyl ester).
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Cyclization: Elevate the temperature to 60 °C for an additional 4-6 hours.
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Causality: Heating provides the activation energy required for the newly formed primary amine to attack the ethyl ester carbonyl. The expulsion of ethanol drives the intramolecular amidation. The reaction is thermodynamically favorable due to the high stability of the resulting six-membered cis-constrained DKP ring.
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Purification: Remove the solvent under reduced pressure and recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure 1-butylpiperazine-2,5-dione.
Pharmacological Relevance in Drug Design
The integration of the 1-butylpiperazine-2,5-dione scaffold into a drug discovery pipeline offers distinct pharmacokinetic and pharmacodynamic advantages [8].
Figure 2: Pharmacological advantages of the N-butyl DKP scaffold in drug design.
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Proteolytic Stability: Unlike linear peptides, the cyclic nature of the DKP ring lacks the terminal recognition sites required by exopeptidases. Furthermore, the cis-amide bonds are highly resistant to enzymatic cleavage by standard endopeptidases, drastically increasing the plasma half-life of DKP-based therapeutics.
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Conformational Rigidity: The six-membered ring restricts the rotational degrees of freedom. This pre-organizes the spatial orientation of the N-butyl group and any subsequent functionalization at the C3/C6 positions, reducing the entropic penalty upon binding to a target receptor.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical criteria must be met:
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¹H NMR (CDCl₃, 400 MHz): The spectrum must exhibit a broad singlet around δ 6.5-7.0 ppm corresponding to the N4-H proton. The methylene protons of the DKP ring (C3 and C6) typically appear as distinct singlets or AB quartets between δ 3.8 and 4.2 ppm. The N-butyl chain will show a characteristic triplet at δ 0.9 ppm (terminal methyl) and multiplet signals between δ 1.3-3.5 ppm.
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LC-MS (ESI+): The mass spectrum must display a dominant pseudo-molecular ion peak [M+H]+ at m/z 171.2.
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FT-IR: The infrared spectrum will validate the cyclic dipeptide structure through a strong Amide I band (C=O stretching) at 1670–1640 cm⁻¹ and an Amide II band (N-H bending) near 1550 cm⁻¹.
References
- ChemicalBook. "16350-85-9 CAS Manufactory".
- BenchChem. "1-Butylpiperazine-2,5-dione | High-Purity Research Chemical".
- Chem960. "1,4-二乙酰基哌嗪 CAS号 16350-85-9".
- LookChem. "16350-85-9 CAS Supplier Recommendation".
- ChemBlink. "CAS # 16350-85-9, 1-Butyl-2,5-Piperazinedione".
- ACS Publications. "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations".
- PMC. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores".
- ResearchGate. "One-step diketopiperazine synthesis using phase transfer catalysis".
